4-Fluoro-2,3-dihydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula . This compound is classified under hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic synthesis. The presence of a fluorine atom at the 4-position and hydroxyl groups at the 2- and 3-positions on the benzene ring contributes to its unique chemical properties and reactivity .
The synthesis of 4-Fluoro-2,3-dihydroxybenzoic acid can be achieved through several methods:
The synthetic routes often require careful monitoring of reaction conditions to optimize yield and purity. The choice of solvent, temperature, and concentration of reagents can significantly influence the outcome of the synthesis.
The molecular structure of 4-Fluoro-2,3-dihydroxybenzoic acid features a benzene ring substituted with a fluorine atom and two hydroxyl groups. The structural representation can be described by its IUPAC name and molecular formula:
The compound's structure is pivotal in determining its reactivity and interaction with biological systems .
4-Fluoro-2,3-dihydroxybenzoic acid can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions. For instance, oxidation typically yields quinones, while reduction results in dihydroxybenzoic acid derivatives.
The mechanism of action for 4-Fluoro-2,3-dihydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the fluorine atom enhances lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, contributing to the compound's biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 4-Fluoro-2,3-dihydroxybenzoic acid |
| InChI | InChI=1S/C7H5FO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) |
| LogP | 0.935 |
| PSA | 77.76 |
These properties influence its behavior in chemical reactions and its interactions in biological systems .
4-Fluoro-2,3-dihydroxybenzoic acid has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2